Copper, bis(1-phenyl-1,3-butanedionato-O,O')-
Overview
Description
Synthesis Analysis
Copper bis(1-phenyl-1,3-butanedionato-O,O') complexes are synthesized through reactions involving copper(II) salts and 1-phenyl-1,3-butanedione ligands. The synthesis processes often involve the use of solvents like methanol or a mixture of water and acetic acid, under conditions that promote the formation of these complexes in either square-planar or distorted square-pyramidal geometries, depending on the specific ligands and solvents used (Krishnegowda et al., 2019).
Molecular Structure Analysis
The molecular structure of copper bis(1-phenyl-1,3-butanedionato-O,O') complexes can vary, with structures exhibiting either distorted square-planar or square-pyramidal geometries. X-ray diffraction analysis plays a crucial role in determining these geometries, revealing the coordination environment around the copper centers and the orientation of the ligands. For example, one study reported the formation of complexes with square-pyramidal geometry, where the ligands coordinate in a trans-isomer favored structure (Krishnegowda et al., 2019).
Chemical Reactions and Properties
Copper bis(1-phenyl-1,3-butanedionato-O,O') complexes engage in various chemical reactions, including those that involve ligand exchange and redox processes. These reactions can significantly affect their chemical properties, such as solubility, stability, and reactivity towards other chemical species. For instance, complexes of this type have demonstrated potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as antimicrobial agents (Krishnegowda et al., 2019).
Scientific Research Applications
Measurement of Copper(II)-Complexing Capacity in Natural Waters : A study by Akaiwa, Kawamoto, and Ogura (1986) introduced a back-extraction technique using bis(4,4,4-trifluoro-1-pheny1-1,3-butanedionato)copper(II) for measuring the copper(II)-complexing capacity (CuCC) in river water samples. They discovered that certain ligands derived from human activity could enhance the CuCC value (Akaiwa, Kawamoto, & Ogura, 1986).
Crystal Structure Analysis : Blackstone, Thuijl, and Romers (1966) determined the crystal structure of bis(1,3-diphenyl-1,3-propanedionato)copper(II) using three-dimensional X-ray diffraction data. They found that the copper ion has a square configuration and that the chelate ring is entirely planar (Blackstone, Thuijl, & Romers, 1966).
Study of Discotic and Molecular Structure : The discotic bis[(1-4-n-heptylphenyl,3-4-n-heptyloxyphenyl)propane-1,3-dionato] copper(II) was studied by Usha and Vijayan (1992), who found that it crystallizes in the triclinic space group with two molecules in a unit cell. The study provided detailed insights into the molecular arrangement and structure of this compound (Usha & Vijayan, 1992).
Electron Spectroscopy Investigation : Folkesson, Sundberg, Johansson, and Larsson (1983) investigated copper complexes, including bis(1,3-diphenyl-1,3-propanediono) copper(II), using Electron Spectroscopy for Chemical Analysis (ESCA). Their study provided insights into the binding energies and effective charges on the atoms in these complexes (Folkesson, Sundberg, Johansson, & Larsson, 1983).
Formation of Extended Supramolecular Architectures : Clegg, Lindoy, McMurtrie, and Schilter (2006) demonstrated that trinuclear (triangular) copper(II) complexes with bis-beta-diketonato bridging ligands could react with heterocyclic nitrogen donor bases to generate extended supramolecular architectures, confirmed by X-ray diffraction (Clegg, Lindoy, McMurtrie, & Schilter, 2006).
Safety and Hazards
“Copper, bis(1-phenyl-1,3-butanedionato-O,O’)-” may cause eye and skin irritation. Ingestion may cause irritation of the digestive tract, and inhalation may cause respiratory tract irritation . It is recommended to use proper personal protective equipment and ensure adequate ventilation when handling this compound .
Mechanism of Action
Mode of Action
Copper complexes can interact with biological targets through various mechanisms, such as redox cycling and displacement of essential metals from proteins. The ligands in the complex are arranged in a cis configuration, and each phenyl ring is nearly coplanar with the chelate ring to which it is attached .
properties
IUPAC Name |
copper;(Z)-3-oxo-1-phenylbut-1-en-1-olate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H10O2.Cu/c2*1-8(11)7-10(12)9-5-3-2-4-6-9;/h2*2-7,12H,1H3;/q;;+2/p-2/b2*10-7-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPJCJBKVVFLHI-CVMHYBSASA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=C(C1=CC=CC=C1)[O-].CC(=O)C=C(C1=CC=CC=C1)[O-].[Cu+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C(\[O-])/C1=CC=CC=C1.CC(=O)/C=C(\[O-])/C1=CC=CC=C1.[Cu+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18CuO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101014784 | |
Record name | Copper(II) benzoylacetonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101014784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Blue-green solid; [Gelest MSDS] | |
Record name | Copper(II) benzoylacetonate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13111 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Copper, bis(1-phenyl-1,3-butanedionato-O,O')- | |
CAS RN |
14128-84-8 | |
Record name | Copper(II) benzoylacetonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014128848 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Copper, bis(1-phenyl-1,3-butanedionato-.kappa.O1,.kappa.O3)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Copper(II) benzoylacetonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101014784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Copper, bis(1-phenyl-1,3-butanedionato-κO1,κO3)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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